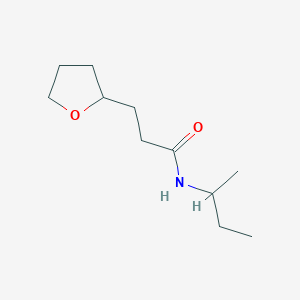
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide, also known as DBF or DBF-M, is a novel small molecule that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. DBF-M is a synthetic compound that was first synthesized in 2013 by a group of researchers at the University of California, San Diego. Since then, several studies have been conducted to explore the properties and potential applications of this compound.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M involves its binding to FKBP52, which in turn modulates the activity of NMDA receptors. NMDA receptors are critical for synaptic plasticity and are involved in a range of processes, including learning and memory. By modulating the activity of NMDA receptors, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M has the potential to impact these processes and could have implications for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M has been shown to have a range of biochemical and physiological effects. In addition to its effects on NMDA receptors, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M has also been shown to modulate the activity of other proteins, including the glucocorticoid receptor and the androgen receptor. These effects could have implications for the treatment of a range of disorders, including cancer and metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the key advantages of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M is its specificity for FKBP52. This specificity allows researchers to selectively modulate the activity of NMDA receptors without impacting other processes. However, one of the limitations of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
Future Directions
There are several potential future directions for research on N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M. One area of interest is the development of more potent analogs of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M that could be used in experiments where higher concentrations are required. Another area of interest is the exploration of the potential therapeutic applications of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M in the treatment of neurological and other disorders. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M and its effects on other proteins and processes.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M involves a multi-step process that begins with the reaction of 2-methylfuran with 2,3-dihydrobenzofuran in the presence of a Lewis acid catalyst. This reaction leads to the formation of a key intermediate, which is then subjected to a series of reactions involving amide formation and deprotection to yield the final product. The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M as a tool for studying the function of certain proteins in the brain. Specifically, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M has been shown to bind to a protein called FKBP52, which is involved in regulating the activity of the neurotransmitter receptor NMDA. By binding to FKBP52, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide-M can modulate the activity of NMDA receptors, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(13-6-3-7-17-13)15-9-11-8-10-4-1-2-5-12(10)18-11/h1-7,11H,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZAUJYHDAFSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Methoxymethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7517552.png)











